

(R)-3-(Methylsulfonyl)pyrrolidine chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-(Methylsulfonyl)pyrrolidine

Cat. No.: B059380

[Get Quote](#)

An In-depth Technical Guide on **(R)-3-(Methylsulfonyl)pyrrolidine**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(Methylsulfonyl)pyrrolidine is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.^[1] Its unique structural features, including a chiral center and a sulfonyl group, make it a valuable component in the design and synthesis of novel bioactive molecules.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, reactivity, and applications in drug discovery.

Core Chemical Properties

(R)-3-(Methylsulfonyl)pyrrolidine is typically a colorless to yellow, oily liquid.^{[1][3][4]} Its key physical and chemical properties are summarized in the table below.

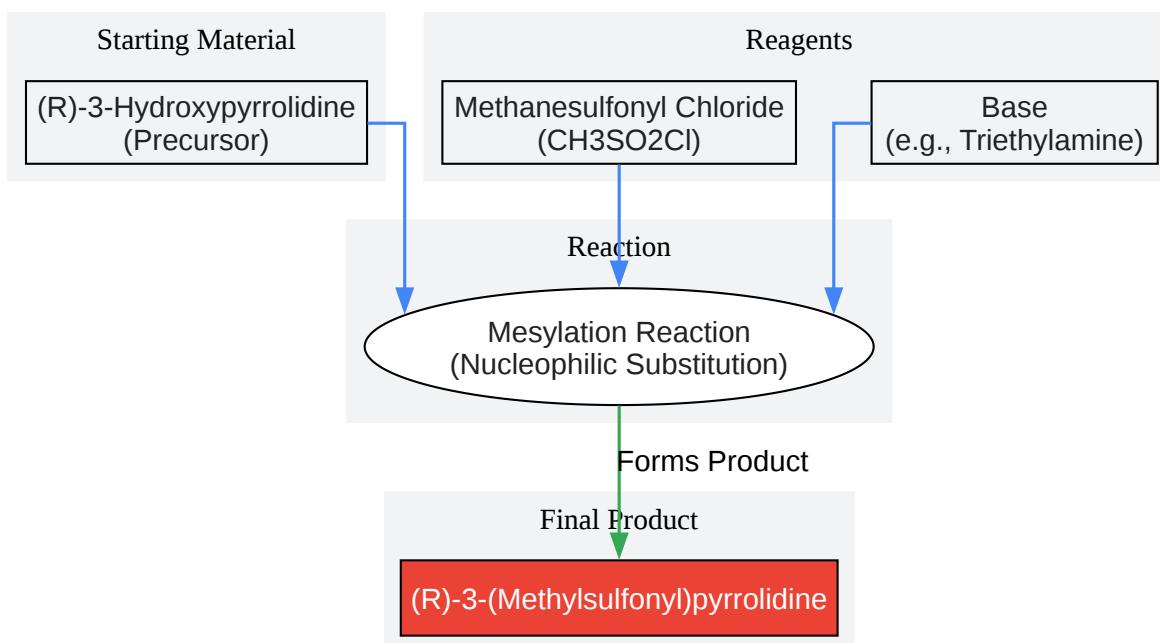
Property	Value	Source
CAS Number	1234576-84-1	[1]
Molecular Formula	C ₅ H ₁₁ NO ₂ S	[1] [2] [3]
Molecular Weight	149.21 g/mol	[1] [2] [3]
Boiling Point	326.9 ± 31.0 °C (Predicted)	[1] [3]
Density	1.23 ± 0.1 g/cm ³ (Predicted)	[1] [3]
pKa	8.51 ± 0.10 (Predicted)	[3] [4]
LogP	-1.55	[1]
Flash Point	151.5 ± 24.8 °C	[1]
Refractive Index	1.500	[1]
Storage Temperature	Room Temperature, Sealed in dry, Inert atmosphere	[3] [5]

Reactivity and Synthetic Utility

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of pharmacophore space.[\[6\]](#)[\[7\]](#) The presence of the methylsulfonyl group enhances the polarity of the molecule.

(R)-3-(Methylsulfonyl)pyrrolidine serves as a versatile building block in organic synthesis.[\[1\]](#)

The secondary amine of the pyrrolidine ring is a key reactive site, acting as a nucleophile. It can participate in various reactions to introduce the chiral pyrrolidine motif into larger, more complex molecules. The sulfonyl group is generally stable and contributes to the molecule's overall properties, such as solubility and hydrogen bonding capacity.


The compound is often used in its hydrochloride salt form, **(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride** (CAS No: 1392745-31-1), which is a solid and may be easier to handle and store.[\[5\]](#)[\[8\]](#)

General Reactivity Profile:

- N-Alkylation/N-Arylation: The secondary amine can be readily alkylated or arylated to form substituted pyrrolidines.
- Amide Coupling: It can react with carboxylic acids or their derivatives to form amides.
- Stability: The compound is stable under normal storage conditions.[9] However, like many amines, it should be stored away from strong oxidizing agents and acids.[9]

Synthetic Pathway Overview

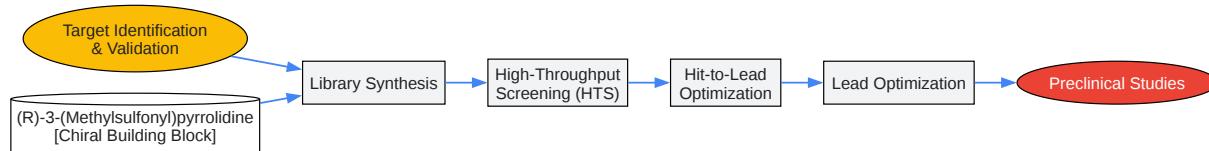
A common method for synthesizing pyrrolidine derivatives involves starting from chiral precursors like hydroxyproline.[10][11] A plausible synthetic route to **(R)-3-(Methylsulfonyl)pyrrolidine** involves the mesylation of (R)-3-hydroxypyrrolidine.

[Click to download full resolution via product page](#)

Caption: Plausible synthesis of **(R)-3-(Methylsulfonyl)pyrrolidine**.

Role in Drug Discovery and Development

The pyrrolidine scaffold is a cornerstone in modern drug discovery, found in numerous therapeutic agents for cancer, infectious diseases, and central nervous system disorders.[6][7][10] Incorporating this motif can significantly enhance a drug's potency, selectivity, aqueous solubility, and overall pharmacokinetic profile.[7][12]


(R)-3-(Methylsulfonyl)pyrrolidine is utilized in:

- Ligand Optimization: Modifying lead compounds to improve binding affinity and selectivity.[2]
- Scaffold Design: Creating novel molecular frameworks with desirable biological activities.[2]
- Heterocycle Tuning: Adjusting the physicochemical properties of heterocyclic drug candidates.[2]

The stereochemistry of the pyrrolidine ring is crucial, as different stereoisomers can exhibit vastly different biological profiles due to their specific interactions with enantioselective protein targets.[6][13]

Experimental Workflow in Drug Discovery

The use of **(R)-3-(Methylsulfonyl)pyrrolidine** as a building block in a typical drug discovery workflow is outlined below.

[Click to download full resolution via product page](#)

Caption: Role of **(R)-3-(Methylsulfonyl)pyrrolidine** in a drug discovery workflow.

Experimental Protocols

While specific, detailed protocols for reactions involving **(R)-3-(Methylsulfonyl)pyrrolidine** are proprietary to the research entities using them, a general procedure for N-alkylation is provided below as an illustrative example.

General Protocol for N-Alkylation:

- Dissolution: Dissolve **(R)-3-(Methylsulfonyl)pyrrolidine** (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile).
- Addition of Base: Add a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 1.2-1.5 eq.) to the solution and stir.
- Addition of Electrophile: Slowly add the alkylating agent (e.g., an alkyl halide, 1.0-1.1 eq.) to the reaction mixture at room temperature or 0 °C.
- Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).
- Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography to yield the desired N-alkylated product.

Safety and Handling

As with any chemical, **(R)-3-(Methylsulfonyl)pyrrolidine** should be handled with appropriate safety precautions in a well-ventilated area.[\[9\]](#)[\[14\]](#)

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[9\]](#)
- Handling: Avoid breathing vapors or mists.[\[15\]](#) Wash hands and skin thoroughly after handling.[\[9\]](#) Keep away from heat, sparks, and open flames.[\[9\]](#)[\[14\]](#) Use non-sparking tools and take precautionary measures against static discharge.[\[9\]](#)

- Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[5][9] It is recommended to store under an inert atmosphere.[3]
- In case of Exposure:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][14]
 - Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[9]
 - Inhalation: Remove the person to fresh air and keep comfortable for breathing.[9]
 - Ingestion: Rinse mouth. Do NOT induce vomiting.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. bocsci.com [bocsci.com]
- 3. 3-(METHANESULFONYL)PYRROLIDINE | 433980-62-2 [chemicalbook.com]
- 4. 3-(METHANESULFONYL)PYRROLIDINE CAS#: 433980-62-2 [chemicalbook.com]
- 5. (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride CAS#: 1392745-31-1 [chemicalbook.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) | 1215368-15-2 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. iris.unipa.it [iris.unipa.it]
- 14. tcichemicals.com [tcichemicals.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [(R)-3-(Methylsulfonyl)pyrrolidine chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b059380#r-3-methylsulfonyl-pyrrolidine-chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com